molecular formula C6H5O3S- B1194179 Benzenesulfonate CAS No. 3198-32-1

Benzenesulfonate

Cat. No.: B1194179
CAS No.: 3198-32-1
M. Wt: 157.17 g/mol
InChI Key: SRSXLGNVWSONIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonate is the simplest of the class of benzenesulfonates, in which the benzene nucleus carries no other substituents. It is a conjugate base of a benzenesulfonic acid.

Properties

CAS No.

3198-32-1

Molecular Formula

C6H5O3S-

Molecular Weight

157.17 g/mol

IUPAC Name

benzenesulfonate

InChI

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1

InChI Key

SRSXLGNVWSONIS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-]

Key on ui other cas no.

3198-32-1

Synonyms

enzenesulfonate
benzenesulfonic acid
benzenesulfonic acid hexahydrate, zinc salt,
benzenesulfonic acid, ammonium salt
benzenesulfonic acid, calcium salt
benzenesulfonic acid, iron (+3) salt
benzenesulfonic acid, magnesium salt
benzenesulfonic acid, potassium salt
benzenesulfonic acid, sodium salt
benzenesulfonic acid, zinc salt
sodium benzenesulfonate
sodium benzenesulphonate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the manner given in Example 1, 7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine can be reacted with 2-oxopropyl benzenesulfonate to give 7-bromo-2-[(2-hydroxy-1-methylethylidene) hydrazino]-5-phenyl-3H-1,4-benzodiazepine, benzenesulfonate (ester).
Name
7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-oxopropyl benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (4.94 g, 10 mmol) is added to a solution of benzenesulphonic acid (Fluka, Buchs, Switzerland; 1.61 g, 10 mmol) in hot toluene (40 mL). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-ethylacetate. The product is filtered-off and dried to afford 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, benzenesulphonate as a pale-yellow crystalline solid, having the following analytical properties: Analysis found: C, 64.19; H, 5.68; N, 14.93; S, 4.87%; H2O, 0.34%. Calculated for C35H37N7O4S-0.12 H2O: C, 64.28; H, 5.74; N, 14.99; S, 4.90%; H2O, 0.33%.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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